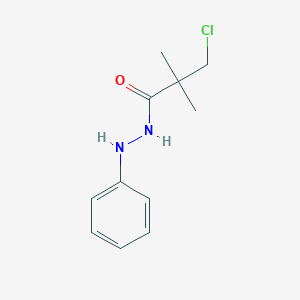

3-chloro-2,2-dimethyl-N'-phenylpropanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide” is a chemical compound with the IUPAC name 3-chloro-2,2-dimethyl-N-phenylpropanamide . It has a molecular weight of 211.69 .

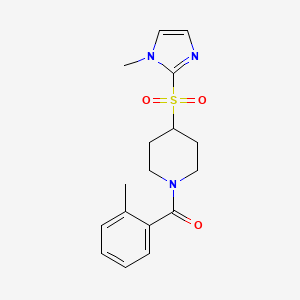

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO/c1-11(2,8-12)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) . This indicates that the compound has a carbon backbone with a chlorine atom and a phenyl group attached.Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 62 - 64 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Optical Properties

- Nonlinear Optical Absorption : Novel chalcone derivative compounds have been synthesized, demonstrating potential as candidates for optical device applications, such as optical limiters, due to their distinct nonlinear optical absorption behaviors. These compounds exhibit a switchover from saturable absorption to reverse saturable absorption with the increase of excitation intensity, suggesting their utility in optical technologies (Rahulan et al., 2014).

Reactivity and Semiconductor Applications

- Reactivity with Organic Semiconductor Molecules : The reactivity of an air-stable dihydrobenzoimidazole n-dopant with imide- and amide-containing semiconductor molecules has been investigated, providing insights into dopant selection and use in organic electronics. The findings are crucial for understanding the interaction mechanisms and improving the efficiency of organic semiconductors (Jhulki et al., 2021).

Photophysical and Photocatalytic Studies

- Photophysical Effects of Metal-Carbon Bonds : Research on ortho-metalated complexes of iridium(III) and rhodium(III) has contributed to understanding the photophysical effects of metal-carbon sigma bonds. These studies are instrumental in designing new materials for light-emitting devices and other photophysical applications (Sprouse et al., 1984).

- Photogeneration of Hydrogen from Water : A study on the photogeneration of hydrogen from water using a platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst showcases the potential for sustainable hydrogen production methods. This research highlights the importance of catalyst and photosensitizer selection in enhancing the efficiency of photogeneration processes (Du et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a popular target for antibacterial drugs .

Mode of Action

3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide: interacts with its target, D-alanine–D-alanine ligase, by inhibiting its function . The inhibition of this enzyme disrupts the synthesis of the bacterial cell wall, leading to bacterial cell death .

Biochemical Pathways

The action of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting D-alanine–D-alanine ligase, it disrupts the formation of the peptidoglycan layer of the bacterial cell wall . This leads to a weakened cell wall and eventually, bacterial cell lysis .

Pharmacokinetics

Like other drugs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide ’s action result in the death of bacterial cells . By inhibiting the function of D-alanine–D-alanine ligase, it disrupts the bacterial cell wall synthesis, leading to cell lysis and death .

Propriétés

IUPAC Name |

3-chloro-2,2-dimethyl-N'-phenylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-11(2,8-12)10(15)14-13-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQHGJSQEVIKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NNC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2,2-dimethyl-N'-phenylpropanehydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2728523.png)

![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)

![1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole](/img/structure/B2728537.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2728545.png)